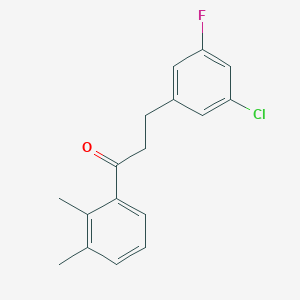

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is a chemical compound with a complex structure that includes a chlorinated and fluorinated phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone typically involves the use of propargyl bromides and aldehydes. A common method includes a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable reactions such as the Cu-catalyzed, Mn-mediated propargylation suggests potential for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromides, aldehydes, and various metal catalysts such as copper and manganese . The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the propargylation reaction can yield homopropargyl alcohols and allenyl alcohols .

Aplicaciones Científicas De Investigación

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action for 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-5-fluorophenylboronic acid: Shares a similar phenyl ring structure with chlorine and fluorine substitutions.

1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine: Another compound with a similar phenyl ring structure and additional trifluoroethanamine group.

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a dimethylpropiophenone group

Actividad Biológica

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone, also known by its CAS number 898750-64-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.76 g/mol

- Density : 1.177 g/cm³

- Boiling Point : 412.4ºC at 760 mmHg

- Flash Point : 203.2ºC

- Refractive Index : 1.56

These properties suggest a stable compound with potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of chlorine and fluorine substituents is particularly noteworthy, as they can enhance biological activity through various mechanisms.

-

Anticancer Activity :

- The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For instance, similar compounds have shown significant inhibition of cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and cancer cell proliferation.

- In vitro studies demonstrated that compounds with similar structures achieved growth inhibition percentages (GI%) ranging from 43.9% to over 110% across various cancer cell lines, indicating potent anticancer properties .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds structurally related to this compound:

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Selvekumar et al., 2010 | Various Diarylpentanoids | Antibacterial | IZ = 10–20 mm against S. typhi |

| Recent Study on CDK Inhibitors | Pyrazolo[1,5-a]pyrimidines | Anticancer | GI% = 43.9–112% across cell lines |

| NO Inhibition Study | Various Compounds | Anti-inflammatory | IC50 = 10–20 µM |

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

- Chlorine and fluorine substituents can significantly enhance lipophilicity and receptor binding affinity.

- Modifications in the phenyl ring structure influence the potency against specific biological targets, such as CDK and TRKA.

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWQZVBPUGRTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644954 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-64-6 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.